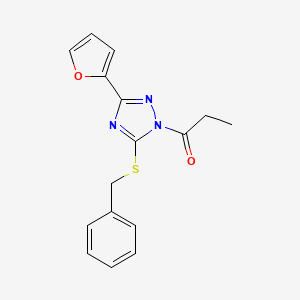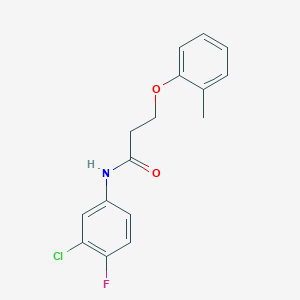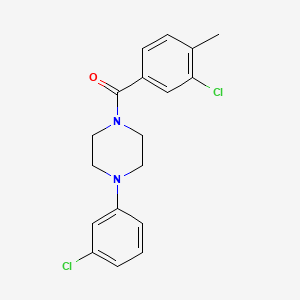![molecular formula C19H18N2O3 B5820752 N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5820752.png)
N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-2-phenylacetamide, commonly known as MIA-602, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. MIA-602 belongs to the class of isoxazole derivatives and has shown promising results in preclinical studies as an anti-inflammatory and analgesic agent.
作用机制
The exact mechanism of action of MIA-602 is not fully understood, but it is believed to act through the inhibition of inflammatory mediators such as prostaglandins and cytokines. MIA-602 has also been shown to modulate the activity of ion channels and receptors involved in pain signaling, leading to its analgesic effects. Additionally, MIA-602 has been shown to increase the levels of endogenous antioxidants, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
MIA-602 has been shown to have a range of biochemical and physiological effects. In preclinical studies, MIA-602 has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. MIA-602 has also been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases. In addition, MIA-602 has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
实验室实验的优点和局限性
One of the main advantages of MIA-602 is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of chronic pain conditions. In addition, MIA-602 has a favorable safety profile, which is important for the development of new therapeutics. However, one of the limitations of MIA-602 is its limited bioavailability, which may affect its efficacy in clinical settings. Further studies are needed to optimize the formulation and delivery of MIA-602 to enhance its bioavailability and efficacy.
未来方向
There are several future directions for the research and development of MIA-602. One area of focus is the optimization of the formulation and delivery of MIA-602 to enhance its bioavailability and efficacy. Another area of focus is the evaluation of the safety and efficacy of MIA-602 in clinical trials, particularly in the treatment of chronic pain conditions and neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of MIA-602 and to identify potential molecular targets for its therapeutic effects. Overall, the potential therapeutic applications of MIA-602 make it a promising candidate for further research and development.
合成方法
The synthesis of MIA-602 involves the reaction of 4-methoxyphenylhydrazine with ethyl 2-phenylacetate to form the intermediate compound, which is then reacted with acetic anhydride and sodium acetate to yield the final product. The synthesis method has been optimized to achieve high yield and purity of MIA-602.
科学研究应用
MIA-602 has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. Preclinical studies have shown that MIA-602 has potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain conditions such as arthritis and neuropathic pain. In addition, MIA-602 has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-23-16-9-7-15(8-10-16)18-12-17(24-21-18)13-20-19(22)11-14-5-3-2-4-6-14/h2-10,12H,11,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBMJINFANYLDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)CNC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide](/img/structure/B5820676.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-methoxybenzenesulfonamide](/img/structure/B5820680.png)
![7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5820681.png)
![2'-{[(2,3-dimethylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5820689.png)

![4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5820701.png)
![N-[4-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B5820702.png)




![methyl 5-(2-cyano-1-methylvinyl)-4-methyl-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5820743.png)
![4-{[(2,6-diethylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5820751.png)
![3-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5820753.png)